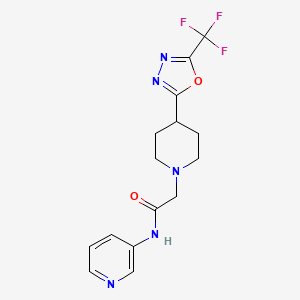

N-(pyridin-3-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-pyridin-3-yl-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N5O2/c16-15(17,18)14-22-21-13(25-14)10-3-6-23(7-4-10)9-12(24)20-11-2-1-5-19-8-11/h1-2,5,8,10H,3-4,6-7,9H2,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFBPBMLPRHBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a trifluoromethyl-substituted carboxylic acid under dehydrating conditions.

Piperidine ring formation: The oxadiazole intermediate is then reacted with a piperidine derivative.

Acetamide linkage: Finally, the piperidine-oxadiazole intermediate is coupled with a pyridine derivative through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction efficiency, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be represented as follows:

- Molecular Formula: C15H17F3N4O

- Molecular Weight: 332.32 g/mol

- IUPAC Name: N-(pyridin-3-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Structural Features

The unique combination of the pyridine ring, piperidine moiety, and trifluoromethyl-substituted oxadiazole contributes to its diverse biological activities. The trifluoromethyl group enhances lipophilicity and biological interactions.

Medicinal Chemistry

This compound has been investigated for its potential as:

Anticancer Agent:

Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of oxadiazoles have demonstrated growth inhibition in various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 75% .

Antimicrobial Activity:

Research indicates that similar compounds have shown promising antibacterial and antifungal properties against strains like Staphylococcus aureus and Candida albicans. The mechanism involves disrupting microbial cell membranes or inhibiting essential enzymes .

Material Science

The structural characteristics of this compound make it suitable for applications in:

Organic Electronics:

Due to its electronic properties, this compound can be utilized in the development of organic semiconductors or photovoltaic materials. The presence of the trifluoromethyl group can enhance charge transport characteristics.

Polymer Science:

Incorporating this compound into polymer matrices may improve thermal stability and mechanical properties, making it valuable for advanced material applications.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated considerable cytotoxic effects with IC50 values in the low micromolar range. This suggests that modifications to the oxadiazole ring could further enhance its activity .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against common pathogens. The disc diffusion method revealed that several derivatives exhibited zones of inhibition comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group and the oxadiazole ring play crucial roles in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

- N-(pyridin-3-yl)-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

- N-(pyridin-3-yl)-2-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Uniqueness

N-(pyridin-3-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to similar compounds. This makes it particularly valuable in applications requiring high specificity and stability.

Biological Activity

N-(pyridin-3-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, a piperidine moiety, and a trifluoromethyl-substituted 1,3,4-oxadiazole. Its molecular formula is CHFNO, with a molecular weight of approximately 348.32 g/mol. The trifluoromethyl group enhances lipophilicity and biological activity, making it an attractive candidate for drug development.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties by targeting various biological pathways. The specific compound this compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results showed an IC value of 2.41 µM against MCF-7 cells, indicating potent anticancer activity. Flow cytometry analysis revealed that the compound induces apoptosis through the activation of caspase pathways and upregulation of p53 expression levels .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.41 | Induction of apoptosis via caspase activation |

| HeLa | 3.10 | Disruption of cell cycle progression |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. A series of studies evaluated its effectiveness against Mycobacterium tuberculosis and other bacterial strains.

Case Study: Antibacterial Activity

In one study, the compound demonstrated significant antibacterial activity with MIC (Minimum Inhibitory Concentration) values ranging from 0.5 to 1.0 µg/mL against various strains of bacteria including E. coli and S. aureus. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 0.5 | Bactericidal |

| S. aureus | 0.75 | Bacteriostatic |

| M. tuberculosis | 1.0 | Antitubercular |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to key biological targets involved in cancer and bacterial infections. The results indicate strong interactions with enzymes such as thymidylate synthase and HDAC (Histone Deacetylases), suggesting multiple mechanisms of action that could be exploited for therapeutic purposes .

Q & A

What spectroscopic and analytical methods are recommended for confirming the structural identity of this compound?

Level: Basic

Answer:

Structural confirmation requires a multi-technique approach:

- 1H NMR and IR spectroscopy to verify functional groups (e.g., acetamide, pyridinyl, oxadiazole) and hydrogen environments.

- LC-MS for molecular weight validation and purity assessment.

- Elemental analysis to confirm stoichiometry.

For crystallographic verification, single-crystal X-ray diffraction using software like SHELXL (part of the SHELX suite) is recommended for unambiguous 3D structural elucidation .

How can computational tools predict the biological activity of this compound, and what are their limitations?

Level: Advanced

Answer:

- PASS (Prediction of Activity Spectra for Substances) software can predict potential biological targets based on structural motifs. For example, the trifluoromethyl-oxadiazole moiety may suggest kinase or protease inhibition .

- Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., enzymes or receptors). Limitations include reliance on static protein structures and approximations in scoring functions.

- Validation with in vitro assays (e.g., enzyme inhibition kinetics) is critical to resolve discrepancies between computational predictions and experimental results .

What strategies optimize the synthetic yield of this compound, particularly for the oxadiazole and piperidinyl-acetamide linkages?

Level: Advanced

Answer:

- Oxadiazole formation: Use cyclization of thiosemicarbazides with trifluoroacetic anhydride under inert conditions. Monitor reaction progress via TLC or HPLC to minimize side products.

- Piperidinyl-acetamide coupling: Employ peptide coupling reagents (e.g., HATU/DIPEA) in dry DMF to enhance efficiency.

- Purification: Optimize column chromatography (silica gel, gradient elution) or recrystallization (e.g., using ethyl acetate/hexane mixtures) to isolate high-purity product .

How can researchers address contradictions in physicochemical property data (e.g., LogP, pKa) between experimental and computational results?

Level: Advanced

Answer:

- Experimental validation: Measure LogP experimentally via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon or ACD/Labs).

- pKa determination: Use potentiometric titration or UV-spectrophotometric titration for accuracy. Computational tools (e.g., MarvinSketch) may underestimate the electron-withdrawing effects of the trifluoromethyl group, leading to discrepancies .

- Report both methods and rationalize deviations in published studies.

What assay design principles are critical for evaluating enzyme inhibition efficacy?

Level: Basic

Answer:

- Buffer optimization: Use ammonium acetate (pH 6.5) or similar buffers to mimic physiological conditions .

- Control setup: Include positive (known inhibitor) and negative (DMSO vehicle) controls.

- Detection method: Employ LC-MS or fluorescence-based readouts for real-time activity monitoring.

- Data normalization: Express inhibition as % activity relative to controls, with triplicate measurements to ensure reproducibility .

How can crystallographic refinement challenges (e.g., twinning or disorder) be resolved for this compound?

Level: Advanced

Answer:

- Twinning: Use SHELXL’s TWIN/BASF commands to model twinned crystals. Verify with the R1/Rint ratio (<5% acceptable).

- Disordered regions: Apply restraints (e.g., SIMU/ISOR) for flexible groups like the piperidinyl ring.

- High-resolution data: Collect synchrotron data (≤1.0 Å resolution) to improve electron density maps. Cross-validate with DFT-optimized molecular geometries .

What metabolic stability assays are recommended to assess the trifluoromethyl group’s impact?

Level: Advanced

Answer:

- Microsomal stability assay: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. The trifluoromethyl group typically enhances metabolic stability by resisting oxidative cleavage.

- CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4) to evaluate potential drug-drug interactions.

- Compare with non-fluorinated analogs to isolate the trifluoromethyl effect .

How should researchers design SAR (Structure-Activity Relationship) studies for analogs of this compound?

Level: Basic

Answer:

- Core modifications: Synthesize analogs with variations in the pyridinyl ring (e.g., substituent position) and oxadiazole (e.g., methyl vs. trifluoromethyl).

- Bioisosteric replacement: Replace the acetamide linker with sulfonamide or urea groups to assess potency changes.

- Data correlation: Plot IC50 values against structural features (e.g., Hammett σ constants for electronic effects) to identify key pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.